molecular formula C13H7FOS B8665469 9H-thioxanthen-9-one, 2-fluoro- CAS No. 60086-39-7

9H-thioxanthen-9-one, 2-fluoro-

Cat. No.: B8665469
CAS No.: 60086-39-7
M. Wt: 230.26 g/mol
InChI Key: VVZWCWXLBDGDPJ-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 2-fluoro- is a fluorinated derivative of the thioxanthone scaffold, a sulfur-containing heterotricyclic compound with a dibenzo-γ-thiopyrone structure (Figure 1) . Thioxanthones are isosteric analogues of xanthones, where the oxygen atom in the xanthone structure is replaced by sulfur . The substitution at position 2 with fluorine introduces unique electronic and steric effects, influencing reactivity, photophysical properties, and biological activity. This compound is synthesized via halogenation or coupling reactions, as seen in methods for related derivatives (e.g., 2-chloro- and 2-bromomethyl-thioxanthenones) .

Properties

CAS No.

60086-39-7

Molecular Formula

C13H7FOS

Molecular Weight

230.26 g/mol

IUPAC Name

2-fluorothioxanthen-9-one

InChI

InChI=1S/C13H7FOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H

InChI Key

VVZWCWXLBDGDPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Derivatives

2-Chloro-9H-thioxanthen-9-one (CAS: 23117-71-7)
  • Structure : Chlorine substituent at position 2.
  • Applications : Industrial photoinitiator in UV-curing materials .
  • Safety : Classified as hazardous, requiring strict handling protocols .
2-(Bromomethyl)-9H-thioxanthen-9-one (CAS: 23117-71-7)
  • Structure : Bromomethyl group at position 2.
  • Applications : Intermediate in organic synthesis; used to introduce alkylating groups .
  • Key Difference : The bromomethyl group enables functionalization (e.g., nucleophilic substitution), whereas fluorine’s inertness limits such reactivity .

Alkyl-Substituted Derivatives

2-Methyl-9H-thioxanthen-9-one (CAS: 15774-82-0)
  • Structure : Methyl group at position 2.
  • Properties : Molecular weight 226.29 g/mol; higher lipophilicity than 2-fluoro- .
2-Isopropyl-9H-thioxanthen-9-one (2-ITX)
  • Structure : Isopropyl group at position 2.
  • Metabolism : Hepatic oxidation forms reactive epoxide metabolites (e.g., metabolite M7), raising toxicity concerns .
  • Key Difference : The isopropyl group increases steric bulk and lipophilicity, enhancing persistence in biological systems compared to 2-fluoro- .

Oxidized Derivatives

9H-Thioxanthen-9-one 10,10-dioxide (e.g., TXO-PhCz)
  • Structure : Sulfone (10,10-dioxide) modification.
  • Applications : Thermally activated delayed fluorescence (TADF) emitter in OLEDs due to enhanced electron-accepting capacity .
  • Key Difference : The sulfone group red-shifts absorption/emission spectra compared to 2-fluoro-, making it suitable for blue-light-emitting devices .

Amino- and Hydroxy-Substituted Derivatives

1-[[2-(Dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones
  • Structure: Aminoalkyl substituents at position 1.
  • Antitumor Activity: Demonstrated potent inhibition of pancreatic ductal adenocarcinoma (Panc03) in mice via CoMFA studies .
7-Hydroxy-9H-thioxanthen-9-one
  • Structure : Hydroxyl group at position 6.
  • Activity : Lacks antitumor efficacy unless paired with a 4-hydroxymethyl group, highlighting the critical role of substituent positioning .

Trifluoromethyl Derivatives

2-Trifluoromethyl-9H-thioxanthen-9-ol
  • Structure : Trifluoromethyl and hydroxyl groups.
  • Applications : Impurity in flupenthixol (antipsychotic drug); crystal structure reveals a distorted boat conformation with intermolecular hydrogen bonding .
  • Key Difference : The trifluoromethyl group enhances metabolic stability compared to 2-fluoro-, but introduces greater steric bulk .

Data Tables

Table 1: Physical and Chemical Properties of Selected Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Key Applications
9H-Thioxanthen-9-one, 2-fluoro- F at C2 226.22 (calculated) Photoinitiators, OLEDs
2-Chloro-9H-thioxanthen-9-one Cl at C2 242.68 UV-curing materials
TXO-PhCz 10,10-dioxide, carbazole 484.53 Blue TADF emitters
2-ITX Isopropyl at C2 254.35 Photoinitiator (food packaging risk)

Q & A

Q. What are the most reliable synthetic routes for 2-fluoro-9H-thioxanthen-9-one, and how can reaction yields be optimized?

A common method involves cyclization of (2-fluorophenyl)(2-halophenyl)methanones derived from 1-bromo-2-fluorobenzenes. Key steps include using dehydrating agents (e.g., acetic anhydride) and optimizing stoichiometry of halide precursors. Yield improvements (e.g., 60% in related syntheses) are achieved via one-pot, two-step reactions .

Q. How can researchers characterize the triplet state dynamics of 2-fluoro-9H-thioxanthen-9-one?

Optically Detected Magnetic Resonance (ODMR) spectroscopy at cryogenic temperatures (1.4 K) reveals radiative decay and intersystem crossing mechanisms. Sublevel-specific vibronic coupling and spin-orbit interactions (e.g., sulfur's role) are critical for interpreting phosphorescence data .

Q. What safety protocols are essential when handling fluorinated thioxanthenones?

While direct data on 2-fluoro derivatives is limited, analogs like 2-chlorothioxanthone require strict controls: use fume hoods, avoid inhalation/contact, and store in light-protected, airtight containers. Reference GHS hazard codes (e.g., H303/H313) for guidance .

Q. How can metabolic pathways of 2-fluoro-9H-thioxanthen-9-one be studied in vitro?

Use rat/human liver microsomes or S9 fractions with LC/UV and LC/MS to identify metabolites. Focus on regioselective oxidation (e.g., sulfur or substituents) and reactive intermediates like epoxides, validated via synthetic standards .

Q. What computational methods predict the electronic properties of fluorinated thioxanthenones?

Semiempirical methods (PM3, AM1) and ab initio calculations optimize molecular geometries. Compare results with crystallographic data to resolve discrepancies (e.g., planar vs. pyramidal nitrogen configurations) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C) be incorporated into 2-fluoro-9H-thioxanthen-9-one for pharmacokinetic studies?

Use carboxyl-¹⁴C-labeled precursors during synthesis, as demonstrated for 1-fluoro-4-methyl analogs. Purify via column chromatography and validate radiochemical purity using autoradiography or scintillation counting .

Q. What experimental design strategies optimize reaction conditions for novel thioxanthenone derivatives?

Employ factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables, improving yield and reducing side products .

Q. How do structural modifications (e.g., fluoro vs. chloro substituents) influence antitumor activity in 9H-thioxanthen-9-one derivatives?

Perform 3D-QSAR/CoMFA using steric, electrostatic, and hydrophobic (log P) parameters. Align structures via RMS-fit or SEAL methods; prioritize substituents at positions 1 and 2 for Panc03 tumor inhibition .

Q. How to resolve contradictions between computational and crystallographic data for thioxanthenone derivatives?

Cross-validate PM3/AM1-optimized geometries with X-ray data. For example, hycanthone methanesulfonate’s planar N(1) in crystallography vs. pyramidal in simulations suggests dynamic effects or lattice packing influences .

Q. What theoretical frameworks guide mechanistic studies of fluorinated thioxanthenones in photodynamic therapy?

Link research to π→π*/n→π* electronic transitions or spin-orbit coupling theories. For example, ODMR data on sulfur’s role in triplet-state dynamics can inform design of photosensitizers .

Methodological Tables

Table 1: Key Synthetic Parameters for 2-Fluoro-9H-thioxanthen-9-one

ParameterOptimal ConditionReference
Precursor(2-fluorophenyl)(2-bromophenyl)methanone
SolventAcetic acid
CatalystTin(II) chloride (for nitro reduction)
Yield OptimizationOne-pot, two-step cyclization

Table 2: Analytical Techniques for Thioxanthenone Characterization

TechniqueApplicationExample Findings
ODMR SpectroscopyTriplet-state dynamicsSulfur-induced spin-orbit coupling
LC/MSMetabolite identificationEpoxide intermediate detection
CoMFA3D-QSAR modelinglog P contributes 16% to bioactivity

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